3-Chloro-2,6-difluorobenzenesulfonyl chloride
Overview
Description
“3-Chloro-2,6-difluorobenzenesulfonyl chloride” is a chemical compound with the molecular formula C6H2Cl2F2O2S . It is an important compound in the field of organic chemistry, used as a versatile and powerful reagent for the introduction of sulfonyl chlorides into various organic molecules.
Molecular Structure Analysis
The molecular structure of “3-Chloro-2,6-difluorobenzenesulfonyl chloride” consists of a benzene ring with two fluorine atoms, one chlorine atom, and a sulfonyl chloride group attached to it .Scientific Research Applications
Synthesis and Intermediate Applications
3-Chloro-2,6-difluorobenzenesulfonyl chloride is utilized in the synthesis of various chemical compounds. Moore (2003) details a method for preparing high-purity 1-chloro-2,6-difluorobenzene, using sulfonyl chloride for directing fluorine substitution in aromatic rings, which is useful in agricultural and pharmaceutical applications (Moore, 2003).
Reactions with Other Compounds
The compound is involved in reactions with other chemicals to form different derivatives. For example, chlorination of heterocyclic and acyclic sulfonhydrazones leads to the formation of various chlorosulfonyl derivatives, as explored by King et al. (1971) (King et al., 1971).
Formation of Chlorinated Aromatic Compounds
Yuan et al. (2011) studied the effects of chloride ion on the degradation of Acid Orange 7, where the presence of chloride ion led to the formation of chlorinated aromatic compounds, including 3-chloroisocoumarin, and others, in advanced oxidation processes (Yuan et al., 2011).
Potential as Herbicides
Cremlyn and Cronje (1979) explored various chlorohydroxybenzenesulfonyl derivatives, which are of interest as potential herbicides. They studied the conversion of different dichlorophenols to substituted benzenesulfonyl chlorides (Cremlyn & Cronje, 1979).
Green Synthesis
Zhong-xiu (2009) developed a novel green synthesis method for 3-nitrobenzenesulfonyl chloride, highlighting the potential for environmentally friendly synthesis approaches using sulfonyl chlorides (Zhong-xiu, 2009).
properties
IUPAC Name |
3-chloro-2,6-difluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2O2S/c7-3-1-2-4(9)6(5(3)10)13(8,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAXNMHNWLETHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)S(=O)(=O)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,6-difluorobenzenesulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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